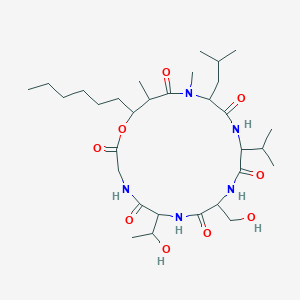

19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

Description

19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the SF-1902 complex, which is a neutral antibiotic complex isolated from the culture of Streptomyces hygroscopicus SF-1902. This complex contains several components, with SF 1902A3 being one of the notable ones. The SF-1902 complex, including SF 1902A3, is known for its antibacterial properties, particularly against Gram-positive bacteria .

Properties

CAS No. |

74504-49-7 |

|---|---|

Molecular Formula |

C31H55N5O9 |

Molecular Weight |

641.8 g/mol |

IUPAC Name |

19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C31H55N5O9/c1-9-10-11-12-13-23-19(6)31(44)36(8)22(14-17(2)3)28(41)34-25(18(4)5)30(43)33-21(16-37)27(40)35-26(20(7)38)29(42)32-15-24(39)45-23/h17-23,25-26,37-38H,9-16H2,1-8H3,(H,32,42)(H,33,43)(H,34,41)(H,35,40) |

InChI Key |

AYWUZCRVBGTKOG-UHFFFAOYSA-N |

SMILES |

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)C)CC(C)C)C)C |

Canonical SMILES |

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The SF-1902 complex, including SF 1902A3, is typically isolated from the fermentation broth of Streptomyces hygroscopicus SF-1902. The process involves extracting the complex with ethyl acetate from the fermentation broth and acetone from the mycelia. The isolation is then followed by repeated chromatography over silica gel and crystallization from aqueous acetonitrile .

Industrial Production Methods: Industrial production of SF 1902A3 involves large-scale fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is processed to extract the SF-1902 complex, which is then purified to isolate SF 1902A3. The purification process includes solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: SF 1902A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationship .

Common Reagents and Conditions: Common reagents used in the reactions involving SF 1902A3 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving SF 1902A3 depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

SF 1902A3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationship of antibiotics and to develop new derivatives with enhanced antibacterial properties. In biology, SF 1902A3 is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria. In medicine, it is explored for its potential therapeutic applications in treating bacterial infections. In industry, SF 1902A3 is used in the development of new antibacterial agents and in the production of antibiotics .

Mechanism of Action

The mechanism of action of SF 1902A3 involves inhibiting the synthesis of bacterial cell walls, leading to the disruption of bacterial growth and replication. The compound targets specific enzymes involved in cell wall biosynthesis, thereby preventing the formation of essential components of the bacterial cell wall. This disruption ultimately leads to the death of the bacterial cells .

Comparison with Similar Compounds

SF 1902A3 is similar to other components of the SF-1902 complex, such as SF 1902A2, SF 1902A4, and globomycin. SF 1902A3 is unique in its specific structure and the length of its alkyl chain, which significantly affects its antibacterial activity. The longer alkyl chain in SF 1902A3 contributes to its higher antibacterial activity compared to other components of the SF-1902 complex .

List of Similar Compounds:- SF 1902A2

- SF 1902A4

- Globomycin

These compounds share similar structural features but differ in their specific chemical compositions and antibacterial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.